molecular formula C10H16O3 B14649360 2,3-Dihydroxy-2-methylnona-5,7-dien-4-one CAS No. 51945-18-7

2,3-Dihydroxy-2-methylnona-5,7-dien-4-one

Cat. No.: B14649360
CAS No.: 51945-18-7
M. Wt: 184.23 g/mol
InChI Key: QKLMTFIMSQOQIF-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-2-methylnona-5,7-dien-4-one is an organic compound with the molecular formula C10H16O3 It is characterized by the presence of two hydroxyl groups and a ketone group within a nonadiene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-2-methylnona-5,7-dien-4-one can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective hydroxylation. The reaction conditions typically require a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-2-methylnona-5,7-dien-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,3-Dihydroxy-2-methylnona-5,7-dien-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-2-methylnona-5,7-dien-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxy-2-methylbutane-1,4-dione
  • 2,3-Dihydroxy-2-methylhex-4-en-1-one
  • 2,3-Dihydroxy-2-methylhept-5-en-1-one

Uniqueness

2,3-Dihydroxy-2-methylnona-5,7-dien-4-one is unique due to its nonadiene framework and the presence of both hydroxyl and ketone functional groups

Properties

CAS No.

51945-18-7

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2,3-dihydroxy-2-methylnona-5,7-dien-4-one

InChI

InChI=1S/C10H16O3/c1-4-5-6-7-8(11)9(12)10(2,3)13/h4-7,9,12-13H,1-3H3

InChI Key

QKLMTFIMSQOQIF-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)C(C(C)(C)O)O

Origin of Product

United States

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